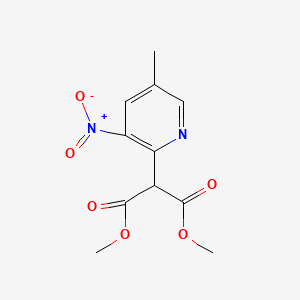

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

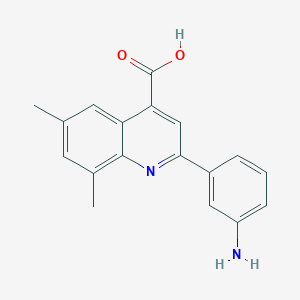

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C11H12N2O6 . It is related to Dimethyl 2-(3-nitropyridin-2-yl)malonate and Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate .

Synthesis Analysis

The synthesis of 2-methyl-5-nitropyridine can start from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester . The specific operations are as follows: To 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol) was added cold aq. 20% sulfuric acid (120 mL) and the mixture was heated to 100 ℃ for 2h .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 .Applications De Recherche Scientifique

Synthesis Intermediates

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate serves as an important intermediate in various synthesis processes. For example, it is involved in the synthesis of chrysanthemic acid, which has significant applications in the development of pyrethroids, a class of synthetic chemical insecticides resembling the natural pyrethrin insecticides produced from chrysanthemum flowers (Baudoux et al., 1998).

Molecular Structure Studies

The molecular structure of derivatives of this compound has been extensively studied, contributing to the understanding of complex chemical structures and reactions. For instance, the molecular structure of dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate was determined using methods like NMR and X-ray diffraction, demonstrating the compound's unique structural features (Jiménez-Cruz et al., 2003).

Oxidative Addition Reactions

In the realm of organic chemistry, dimethyl malonate derivatives, including this compound, play a crucial role in oxidative addition reactions. These reactions are fundamental to the formation of various complex organic compounds. For example, the oxidative addition of dimethyl malonate to ring substituted styrenes leads to the formation of various substituted products, showcasing its utility in synthetic organic chemistry (Nair et al., 1997).

Catalytic Processes

This compound is also significant in catalytic processes. For instance, it is used in stereoselective synthesis processes, such as the synthesis of certain carboxylic acids and carboxamides, which are valuable in the pharmaceutical industry for the development of peptidomimetic building blocks (Hrast et al., 1999).

Chemical Transformation and Cyclizations

Chemical transformations and cyclizations involving dimethyl malonate derivatives are key in creating novel chemical structures. For example, cyclizations of monocyclic 5-nitropyridin-2(1H)-ones demonstrate the versatility of nitropyridine derivatives in chemical synthesis (Smolyar & Yutilov, 2008).

Safety and Hazards

Safety precautions for handling Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFJNIXIWWCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)